
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- is a chemical compound known for its unique properties and applications in various fields. It is also referred to as N-Phenyl-bis(trifluoromethanesulfonimide) and is characterized by its strong electron-withdrawing capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- typically involves the reaction of methylamine with chlorotrifluoromethane, followed by hydrolysis of the resulting N-MethyltrifluoroMethanesulfonaMide chloride . Another method involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of dichloromethane as a solvent and the addition of catalysts like 4-dimethylaminopyridine can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: It is commonly used in substitution reactions to introduce trifluoromethylsulfonyl groups into other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and various catalysts. Reaction conditions often involve low temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include enol triflates, sulfonyl derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- exerts its effects involves its strong electron-withdrawing properties. This makes it an effective dopant and reactant in various chemical processes. It interacts with molecular targets by stabilizing negative charges and facilitating electron transfer reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- Phenyl triflimide
Uniqueness
Methanesulfinamide, 1,1,1-trifluoro-N-methyl-N-phenyl- stands out due to its stability, ease of handling, and high reactivity in triflation reactions. Its ability to act as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes further highlights its unique properties .
Propriétés
Numéro CAS |
233593-25-4 |
|---|---|
Formule moléculaire |
C8H8F3NOS |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-methyl-N-phenylmethanesulfinamide |
InChI |
InChI=1S/C8H8F3NOS/c1-12(14(13)8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
BLRTYLGGTMBGQF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


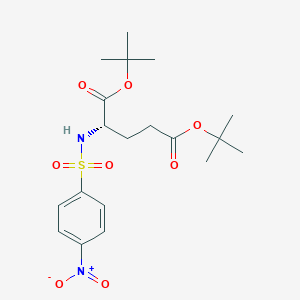
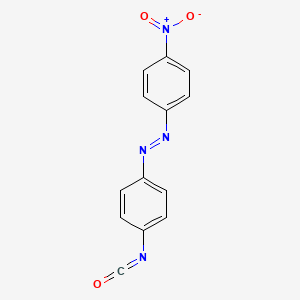
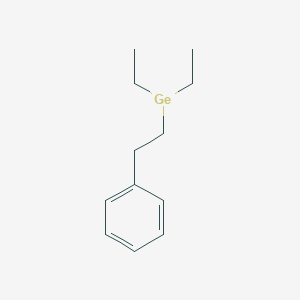

![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
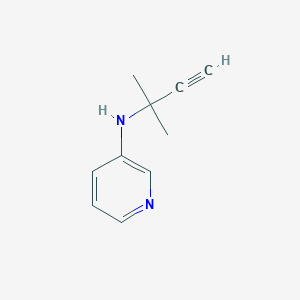
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
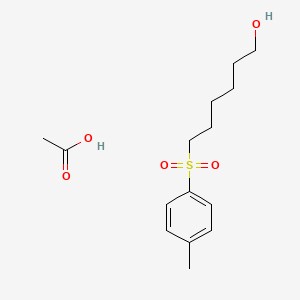
![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
